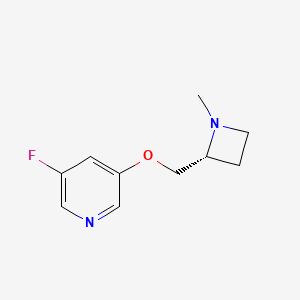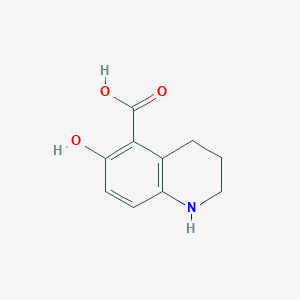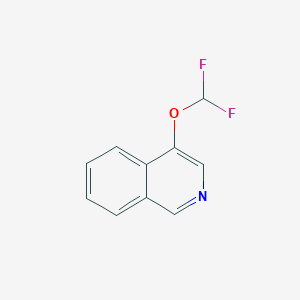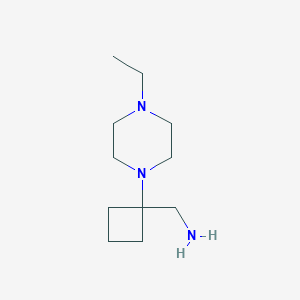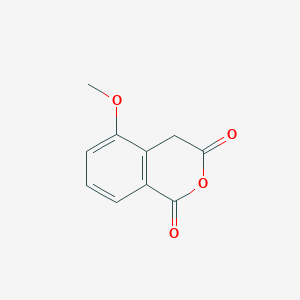
6-Chloro-1-methylindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Chloro-1-méthylindoline-2,3-dione est un dérivé halogéné de l'isatine, un composé connu pour ses diverses activités biologiques. La formule moléculaire de la 6-Chloro-1-méthylindoline-2,3-dione est C9H6ClNO2, et elle est caractérisée par une structure plane avec une déviation minimale par rapport au plan moyen du cycle indoline .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La 6-Chloro-1-méthylindoline-2,3-dione peut être synthétisée par réaction de la 6-chloroisatine avec l'iodométhane en présence de carbonate de potassium et de bromure de tétrabutylammonium dans le diméthylformamide . La réaction implique généralement le chauffage du mélange sous reflux pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de la 6-Chloro-1-méthylindoline-2,3-dione ne soient pas largement documentées, la synthèse suit généralement les mêmes principes que les préparations à l'échelle du laboratoire, avec des optimisations pour la production à grande échelle. Cela peut inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Chloro-1-méthylindoline-2,3-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés oxindole correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différents dérivés de l'indoline.
Substitution : Les réactions de substitution halogénée peuvent introduire d'autres groupes fonctionnels dans la molécule.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les réactions d'halogénation impliquent généralement des réactifs comme le chlore ou le brome en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de l'indoline et de l'oxindole, qui peuvent avoir des propriétés biologiques et chimiques significatives.
Applications de la recherche scientifique
La 6-Chloro-1-méthylindoline-2,3-dione a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction pour la synthèse de dérivés indolés plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel comme agent thérapeutique dans diverses conditions médicales.
Industrie : Elle est utilisée dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de la 6-Chloro-1-méthylindoline-2,3-dione implique son interaction avec diverses cibles moléculaires. Le composé peut former des liaisons hydrogène et d'autres interactions avec des molécules biologiques, influençant leur fonction. Les voies et les cibles spécifiques sont encore en cours d'investigation, mais sa similitude structurale avec d'autres dérivés indolés biologiquement actifs suggère des interactions potentielles avec les enzymes et les récepteurs impliqués dans les processus cellulaires .
Applications De Recherche Scientifique
6-Chloro-1-methylindoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-1-methylindoline-2,3-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. Specific pathways and targets are still under investigation, but its structural similarity to other biologically active indole derivatives suggests potential interactions with enzymes and receptors involved in cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
Isatine : Le composé parent de la 6-Chloro-1-méthylindoline-2,3-dione, connu pour sa large gamme d'activités biologiques.
1-Méthylisatine : Un autre dérivé présentant des caractéristiques structurales et des propriétés biologiques similaires.
6-Chloroisatine : Un précurseur dans la synthèse de la 6-Chloro-1-méthylindoline-2,3-dione, également étudié pour ses activités biologiques.
Unicité
La 6-Chloro-1-méthylindoline-2,3-dione est unique en raison de son modèle d'halogénation et de méthylation spécifique, qui peut influencer sa réactivité et son activité biologique. La présence de l'atome de chlore et du groupe méthyle peut améliorer ses interactions avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
122750-25-8 |
|---|---|
Formule moléculaire |
C9H6ClNO2 |
Poids moléculaire |
195.60 g/mol |
Nom IUPAC |
6-chloro-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H6ClNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3 |
Clé InChI |
WTAJYWAYWPRDDF-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)Cl)C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


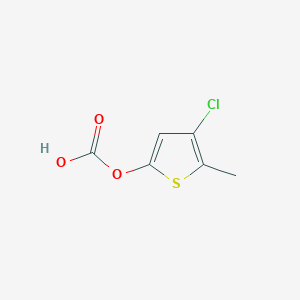
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)

![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11903262.png)
